molecular formula C13H8F3N3O3 B2603295 N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide CAS No. 2094917-19-6

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide

Cat. No. B2603295
CAS RN: 2094917-19-6
M. Wt: 311.22
InChI Key: XKYKCTWSGAEZQG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide, also known as TFB-TNB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFB-TNB is a small molecule that belongs to the class of nitroaromatic compounds and has a unique chemical structure that makes it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and receptors that are involved in various biological processes. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to inhibit the activity of various kinases, including JNK, p38, and ERK. It has also been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is its potent inhibitory activity against various enzymes and receptors. This makes it an attractive candidate for various research applications, including drug discovery and development. However, one of the limitations of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide. One potential area of research is the development of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide derivatives that have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide and its potential applications in various diseases. Finally, the use of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 3-nitrobenzaldehyde with propargyl bromide to produce 3-nitro-1-prop-2-ynylbenzene. This compound is then reacted with cyanomethyl lithium to form N-(cyanomethyl)-3-nitro-1-prop-2-ynylbenzene. Finally, the compound is reacted with trifluoroacetic anhydride to produce N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against various enzymes and receptors that are implicated in various diseases such as cancer and inflammation. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has also been shown to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-(cyanomethyl)-3-nitro-N-prop-2-ynyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3/c1-2-4-18(5-3-17)12(20)9-6-10(13(14,15)16)8-11(7-9)19(21)22/h1,6-8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKCTWSGAEZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide

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